molecular formula C66H78N2O21 B605023 7-O-(Cbz-N-amido-PEG4)-paclitaxel

7-O-(Cbz-N-amido-PEG4)-paclitaxel

Cat. No.: B605023
M. Wt: 1235.34
InChI Key: HJKOKKMPULFMRK-NCJMBMFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-(Cbz-N-amido-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Enhanced Drug Delivery and Tumor Targeting

  • Graphene Oxide as a Nanocarrier

    A study by Xu et al. (2015) explored using PEGylated graphene oxide as a nanocarrier for paclitaxel delivery. This system showed increased cytotoxicity in lung and breast cancer cells compared to free paclitaxel, indicating improved drug delivery efficiency (Xu et al., 2015).

  • Nanoparticle Drug Delivery Systems

    Research by Zhang et al. (2016) developed a prodrug-based nano-drug delivery system co-encapsulating paclitaxel and carboplatin for lung cancer treatment. This strategy aimed to overcome multidrug resistance and reduce systemic toxic side effects (Zhang et al., 2016).

  • PEGylated Fmoc-Amino Acid Conjugates

    A study by Zhang et al. (2015) focused on PEGylated Fmoc-amino acid conjugates as nanocarriers for improved drug delivery. These conjugates demonstrated enhanced antitumor activity due to improved delivery efficacy (Zhang et al., 2015).

  • Polymeric Micelle for Breast Cancer Therapy

    Xiang et al. (2018) synthesized a PTX-binding micelle for breast cancer therapy. This system showed enhanced tumor accumulation and improved therapeutic efficacy in cancer treatment (Xiang et al., 2018).

Improving Pharmacokinetics and Reducing Toxicity

  • Biocompatible PEGylated GO

    Xu et al. (2014) demonstrated that biocompatible PEGylated graphene oxide could improve the bioavailability of paclitaxel and reduce toxicity in cancer cells (Xu et al., 2014).

  • Radiosensitizing Effect of PTX

    Danhier et al. (2012) explored the radiosensitizing effect of PTX-loaded micelles, highlighting their potential in enhancing tumor radiosensitivity and improving therapeutic outcomes (Danhier et al., 2012).

  • Estrone-Conjugated PEGylated Liposome

    A study by Tang et al. (2022) on estrone-conjugated PEGylated liposomes for ovarian cancer showed reduced acute toxicity and improved anti-tumor efficacy, demonstrating a promising therapeutic formulation (Tang et al., 2022).

  • Paclitaxel Prodrug Conjugated with PEG

    Lee et al. (2005) developed a paclitaxel prodrug conjugated with PEG to increase solubility and reduce toxicity, enhancing the feasibility of chemotherapy (Lee et al., 2005).

Novel Formulations and Cancer Therapies

  • Nanoparticles for Ovarian Cancer

    Xiao et al. (2009) reported on a self-assembling nanoparticle for paclitaxel delivery in ovarian cancer, showing superior anti-tumor effects and toxicity profiles compared to conventional treatments (Xiao et al., 2009).

  • Targeted Liposome for FGFR Overexpressing Tumor

    Cai et al. (2012) developed a targeted PEGylated liposome for paclitaxel delivery to tumors overexpressing fibroblast growth factor receptor, demonstrating improved tumor targeting and reduced toxicity (Cai et al., 2012).

Properties

Molecular Formula

C66H78N2O21

Molecular Weight

1235.34

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1

InChI Key

HJKOKKMPULFMRK-NCJMBMFASA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC8=CC=CC=C8)C)OC(=O)C

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-O-(Cbz-N-amido-PEG4)- paclitaxel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 2
Reactant of Route 2
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 3
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 4
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 5
Reactant of Route 5
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 6
Reactant of Route 6
7-O-(Cbz-N-amido-PEG4)-paclitaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.